molecular formula C17H14BrNO2 B5775849 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile

2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile

Cat. No. B5775849
M. Wt: 344.2 g/mol
InChI Key: BOVUXLVFWPISNB-ZROIWOOFSA-N
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Description

2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile, also known as BDPA, is a synthetic compound that has gained attention in the scientific community due to its unique properties. It is a derivative of stilbene and has a wide range of potential applications in various fields, including medicinal chemistry, material science, and electronics.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. In particular, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to interact with viral proteins, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In animal studies, this compound has been found to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its versatility. It can be easily synthesized and modified to suit various experimental needs. Additionally, it has a wide range of potential applications in various fields, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and its long-term effects on human health are not fully understood.

Future Directions

There are many potential future directions for research on 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and to develop more potent and selective analogs for the treatment of cancer and viral infections. In material science, this compound could be further explored as a building block for the synthesis of novel organic materials with unique properties. In electronics, this compound could be used to develop more efficient and stable organic semiconductors for the fabrication of OLEDs and OFETs. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its potential.

Synthesis Methods

2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid with acrylonitrile in the presence of a palladium catalyst.

Scientific Research Applications

2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to have anticancer and antiviral properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In electronics, it has been used as a dopant in organic semiconductors for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-8-3-12(10-17(16)21-2)9-14(11-19)13-4-6-15(18)7-5-13/h3-10H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVUXLVFWPISNB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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